molecular formula C14H21N5O3 B2984960 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 673493-99-7

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione

Número de catálogo B2984960
Número CAS: 673493-99-7
Peso molecular: 307.354
Clave InChI: LRBCFMXOLFSSPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione, also known as DDR1-IN-1, is a small molecule inhibitor that has gained significant attention in recent years for its potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action and its ability to target specific proteins in the body.

Mecanismo De Acción

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione selectively inhibits the kinase activity of DDR1, which is a receptor tyrosine kinase that is involved in the regulation of various cellular processes, including cell proliferation, migration, and invasion. DDR1 is overexpressed in various types of cancer cells and is associated with cancer progression and metastasis. 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione binds to the ATP-binding site of DDR1 and inhibits its kinase activity, leading to the inhibition of downstream signaling pathways that are involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to inhibit the growth and metastasis of cancer cells in various preclinical models. This compound has also been shown to reduce fibrosis in animal models of liver and lung fibrosis. Additionally, 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione is a potent and selective inhibitor of DDR1 kinase activity, making it a valuable tool for studying the role of DDR1 in various cellular processes, including cancer progression and fibrosis. However, 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.

Direcciones Futuras

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Future research should focus on the clinical development of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione for the treatment of cancer, fibrosis, and other diseases. Additionally, further studies are needed to investigate the potential side effects and long-term safety of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione in humans. Finally, future research should focus on the development of new and more potent DDR1 inhibitors that can overcome the limitations of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione.

Métodos De Síntesis

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione is synthesized by a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2,6-dimethylmorpholine with 4-chloro-3-nitrobenzaldehyde to form 2,6-dimethyl-4-[(4-nitrobenzyl)morpholin-3-yl]benzaldehyde. This intermediate is then reduced to 2,6-dimethyl-4-[(4-aminobenzyl)morpholin-3-yl]benzaldehyde using hydrogen gas and a palladium catalyst. The final step involves the reaction of 2,6-dimethyl-4-[(4-aminobenzyl)morpholin-3-yl]benzaldehyde with 6-chloro-1,3-dimethyluracil in the presence of a base to form 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione.

Aplicaciones Científicas De Investigación

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases. This compound has been shown to selectively inhibit DDR1 kinase activity, which is involved in the regulation of various cellular processes, including cell proliferation, migration, and invasion. 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to inhibit the growth and metastasis of cancer cells in various preclinical models, making it a promising candidate for cancer therapy. Additionally, 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to reduce fibrosis in animal models of liver and lung fibrosis, suggesting its potential for the treatment of fibrotic diseases.

Propiedades

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-8-5-19(6-9(2)22-8)7-10-15-11-12(16-10)17(3)14(21)18(4)13(11)20/h8-9H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBCFMXOLFSSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-d ione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.